(3-(sec-Butyl)isoxazol-5-yl)methanol is a chemical compound that belongs to the isoxazole family. This family is characterized by a five-membered ring containing one nitrogen and one oxygen atom, which confers unique properties and reactivity to the compounds within this class. The specific structure of (3-(sec-Butyl)isoxazol-5-yl)methanol includes a sec-butyl group and a hydroxymethyl moiety attached to the isoxazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
The compound can be sourced from chemical suppliers and is classified under organic compounds, specifically as an isoxazole derivative. Its molecular formula is , with a molecular weight of approximately 155.19 g/mol. The InChI key for this compound is OFBXXZSBAJISDR-UHFFFAOYSA-N, which can be used for database searches in chemical registries like PubChem .
The synthesis of (3-(sec-Butyl)isoxazol-5-yl)methanol typically involves several steps:
For example, one synthetic route involves reacting ethyl-2-chloro-2-(hydroxyimino)acetate with an alkyne under basic conditions to yield the desired isoxazole structure, followed by further functionalization to add the sec-butyl and hydroxymethyl groups.
Industrial production methods may optimize these reactions for large-scale operations, utilizing continuous flow reactors for efficiency and employing purification techniques such as crystallization or chromatography to isolate the final product.
The molecular structure of (3-(sec-Butyl)isoxazol-5-yl)methanol features:
The canonical SMILES representation for this compound is CCC(C)C1=NOC(=C1)CO
, which provides a textual representation of its structure that can be used in various chemical software .
InChI=1S/C8H13NO2/c1-3-6(2)8-4-7(5-10)11-9-8/h4,6,10H,3,5H2,1-2H3
(3-(sec-Butyl)isoxazol-5-yl)methanol can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with different properties.
While specific physical properties for (3-(sec-Butyl)isoxazol-5-yl)methanol are not extensively documented, general characteristics expected from similar compounds include:
The chemical properties include:
Experimental data would provide further insights into these properties, which are essential for practical applications.
(3-(sec-Butyl)isoxazol-5-yl)methanol has potential applications in scientific research, particularly in medicinal chemistry. Its structural characteristics suggest possible uses as:
Research into its specific biological activities could lead to new therapeutic agents or contribute to existing drug discovery programs .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0